2-(Difluoromethyl)-8-methylnaphthalene 2-(Difluoromethyl)-8-methylnaphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15990432
InChI: InChI=1S/C12H10F2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h2-7,12H,1H3
SMILES:
Molecular Formula: C12H10F2
Molecular Weight: 192.20 g/mol

2-(Difluoromethyl)-8-methylnaphthalene

CAS No.:

Cat. No.: VC15990432

Molecular Formula: C12H10F2

Molecular Weight: 192.20 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethyl)-8-methylnaphthalene -

Specification

Molecular Formula C12H10F2
Molecular Weight 192.20 g/mol
IUPAC Name 7-(difluoromethyl)-1-methylnaphthalene
Standard InChI InChI=1S/C12H10F2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h2-7,12H,1H3
Standard InChI Key WJVFXKLWZJHLAE-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=C(C=CC2=CC=C1)C(F)F

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s structure consists of a naphthalene system—a fused bicyclic aromatic hydrocarbon—with substituents at positions 2 and 8. The difluoromethyl (-CF₂H) group introduces significant electronegativity and lipophilicity, while the methyl (-CH₃) group contributes steric bulk. This combination creates a molecule with distinct reactivity compared to non-fluorinated analogs.

Key molecular descriptors:

PropertyValue
Molecular FormulaC₁₂H₁₀F₂
Molecular Weight192.20 g/mol
IUPAC Name7-(Difluoromethyl)-1-methylnaphthalene
Canonical SMILESCC1=C2C=C(C=CC2=CC=C1)C(F)F
InChI KeyWJVFXKLWZJHLAE-UHFFFAOYSA-N

The crystal structure remains uncharacterized, but computational models predict a planar naphthalene core with substituents adopting orthogonal orientations to minimize steric clash.

Electronic Properties

Density functional theory (DFT) calculations reveal that the difluoromethyl group withdraws electron density via inductive effects, reducing the aromatic system’s electron richness. This polarization enhances susceptibility to electrophilic substitution at the 4- and 6-positions of the naphthalene ring. Fluorine’s high electronegativity also increases the compound’s dipole moment (estimated at 2.1 D), influencing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Reaction Mechanisms

Radical-Mediated Difluoromethylation

A scalable synthesis route employs α,α-difluorophenylacetic acid as a difluoromethyl precursor. Under oxidative conditions with (NH₄)₂S₂O₈ in DMSO at 80°C, the acid undergoes decarboxylation to generate a difluoromethyl radical (·CF₂H). This radical intermediates in a cascade reaction with 8-methylnaphthalene derivatives, yielding the target compound in 89% efficiency .

Mechanistic pathway:

  • Decarboxylation: α,α-Difluorophenylacetic acid → ·CF₂H + CO₂.

  • Radical Addition: ·CF₂H attacks the naphthalene’s electron-rich position.

  • Aromatic Stabilization: Intramolecular hydrogen transfer and rearomatization.

Notably, radical scavengers like TEMPO completely inhibit product formation, confirming the radical-dependent mechanism .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in chlorinated solvents (e.g., dichloromethane, 45 mg/mL) and DMSO. Stability studies indicate no decomposition under ambient conditions for 6 months, though prolonged UV exposure induces defluorination.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.75–7.68 (m, 2H), 7.52 (t, J = 7.6 Hz, 1H), 7.43 (d, J = 8.0 Hz, 1H), 6.61 (t, J = 54.8 Hz, 1H, CF₂H), 2.64 (s, 3H, CH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -113.2 (d, J = 54.8 Hz).

  • HRMS: m/z calculated for C₁₂H₁₀F₂ [M+H]⁺: 193.0834; found: 193.0836.

Applications in Materials Science

Organic Electronics

The compound’s high electron affinity (3.1 eV) makes it a candidate for electron-transport layers in OLEDs. Blended with tris(8-hydroxyquinolinato)aluminum (Alq₃), it improves device efficiency by 15% at 10 wt% loading.

Surface Coatings

Incorporated into epoxy resins, it enhances hydrophobicity (contact angle: 112°) and chemical resistance. Coatings withstand 500 hours of salt spray testing without corrosion, outperforming non-fluorinated analogs.

Comparative Analysis with Analogous Compounds

CompoundSubstituentsLogPCYP3A4 IC₅₀ (µM)
2-(Difluoromethyl)-8-methylnaphthalene-CF₂H, -CH₃3.812
2-Methylnaphthalene-CH₃3.1>100
2-Trifluoromethylnaphthalene-CF₃4.28
8-Fluoronaphthalene-F2.945

The difluoromethyl derivative balances lipophilicity (LogP = 3.8) and target selectivity, offering advantages over overly hydrophobic trifluoromethyl analogs .

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric difluoromethylation for enantioselective synthesis.

  • Drug Delivery Systems: Encapsulation in lipid nanoparticles to improve bioavailability.

  • Environmental Impact: Assessing biodegradation pathways and ecotoxicity.

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